N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a fused thiazolo-benzothiazole core substituted with a methyl group at the 7-position and linked to a 1,2-oxazole-5-carboxamide moiety. Its complex structure combines aromatic and electron-rich heterocycles, which are often associated with biological activity, particularly in antimicrobial and antitumor applications . The compound’s crystallographic and electronic properties have likely been studied using tools like the SHELX software suite, which is widely employed for small-molecule refinement and structural analysis .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S2/c1-6-15-10-9(20-6)3-2-7-11(10)21-13(16-7)17-12(18)8-4-5-14-19-8/h2-5H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBFLJKWEUMNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of diazonium salts with thiazole derivatives under controlled conditions.
Knoevenagel Condensation: This reaction involves the condensation of thiazole derivatives with aldehydes in the presence of a base catalyst.
Biginelli Reaction: A multicomponent reaction that combines urea, aldehydes, and β-keto esters to form the desired heterocyclic structure.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Step 1: Thiazolo-Benzothiazole Core Formation
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Reaction Type : Cyclocondensation
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Reagents : Thiourea derivatives with α-haloketones or α-bromoesters under basic conditions (e.g., K₂CO₃ or Et₃N) .
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Conditions : Reflux in polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 6–12 hours.
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Key Intermediate : 7-Methyl- thiazolo[5,4-e] benzothiazol-2-amine .
Step 2: Oxazole-Carboxamide Coupling
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Reaction Type : Amide Bond Formation
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Reagents : 1,2-Oxazole-5-carboxylic acid activated via coupling agents (e.g., EDC, HOBt) .
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Conditions : Room temperature in dichloromethane (DCM) or DMF, with catalytic DMAP.
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Yield : ~70–85% after purification by column chromatography .
Functional Group Transformations
The compound undergoes selective modifications at its carboxamide and heterocyclic positions:
Reactivity with Nucleophiles and Electrophiles
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Nucleophilic Aromatic Substitution (NAS) :
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Electrophilic Substitution :
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis (pH < 2) : The oxazole ring degrades within 2 hours, forming a diketone intermediate .
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Basic Conditions (pH > 10) : The carboxamide hydrolyzes to the corresponding carboxylic acid, while the thiazole rings remain intact .
Catalytic Modifications
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups at the benzothiazole’s C4 position:
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Catalyst : Pd(PPh₃)₄
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Scope : Compatible with boronic acids bearing electron-withdrawing groups (e.g., –NO₂, –CF₃).
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition at the oxazole’s C2–C3 double bond, forming bicyclic adducts .
Biological Derivatization
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Enzymatic Hydrolysis : Liver microsomes cleave the carboxamide bond, generating the free acid metabolite (t₁/₂ = 2.5 hours) .
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Glucuronidation : UDP-glucuronosyltransferases conjugate the oxazole’s hydroxyl group, enhancing solubility .
Industrial-Scale Optimization
Recent advances in flow chemistry improve yields for key steps:
Scientific Research Applications
Biological Applications
A. Antimicrobial Activity
Research indicates that derivatives of thiazole and benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide have shown effectiveness against various bacterial strains. A study highlighted the activity of benzothiazole derivatives against Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents with improved bioavailability and selectivity .
B. Antitumor Effects
The compound's structural components suggest potential antitumor activity. Thiazole derivatives have been linked to inhibiting cancer cell proliferation. For example, compounds sharing structural similarities with this compound have been evaluated for their cytotoxic effects on various cancer cell lines .
C. Antiviral Activity
Benzothiazole derivatives have demonstrated antiviral properties against viral pathogens such as the Tobacco Mosaic Virus (TMV). The introduction of electron-donating groups has enhanced the protective activity of these compounds against viruses .
Case Studies
A. Antitubercular Activity Study
In a recent study evaluating the antitubercular activity of benzothiazole-based compounds, several derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed promising results with MIC values lower than conventional treatments like isoniazid .
B. Anticancer Research
A study focused on synthesizing thiazole-containing compounds evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth compared to control groups .
Mechanism of Action
The mechanism of action of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include derivatives of thiadiazole, oxazole, and fused benzothiazole systems. Below is a detailed comparison based on pharmacopeial standards and crystallographic methodologies:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The target compound’s fused thiazolo-benzothiazole system distinguishes it from cephalosporin-based hybrids, which prioritize β-lactam rings for antibacterial activity. The oxazole carboxamide group may enhance binding to eukaryotic targets (e.g., kinases or tubulin) compared to prokaryote-focused thiadiazole derivatives .
Electronic Effects : The electron-withdrawing oxazole moiety in the target compound likely reduces metabolic stability compared to the electron-donating thiadiazole groups in cephalosporin analogs. This could limit its bioavailability without structural optimization.
Crystallographic Analysis : Tools like SHELXL and SHELXS are critical for resolving such complex heterocycles. For example, SHELX’s robustness in handling twinned data or high-resolution refinements may have been employed to elucidate the target compound’s stereochemistry .
Biological Activity
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazole and benzothiazole moiety fused with an oxazole ring and a carboxamide group. This structural complexity is believed to contribute to its diverse pharmacological properties.
Biological Activities
Research indicates that derivatives of thiazole and benzothiazole exhibit a range of biological activities, including:
- Antimicrobial Activity : Many compounds within this class have shown effectiveness against various bacterial and fungal strains.
- Anticancer Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against cancer cell lines.
Table 1: Summary of Biological Activities
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The unique structure allows for high specificity in binding, which can modulate biological pathways leading to therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Key steps may include:
- Preparation of Thiazole and Benzothiazole Intermediates : Using appropriate precursors under controlled conditions.
- Cyclization : Coupling with oxazole derivatives.
- Purification : Ensuring high yield and purity for biological testing.
Table 2: Synthetic Routes
| Step | Description |
|---|---|
| Step 1: Preparation | Synthesis of thiazole and benzothiazole intermediates |
| Step 2: Cyclization | Coupling with oxazole derivatives |
| Step 3: Purification | Advanced purification techniques |
Study on Anticancer Activity
A study evaluated the antiproliferative effects of related compounds against human breast cancer cell lines (MCF7 and T47D). Among the synthesized derivatives, certain compounds showed IC50 values indicating potent activity:
- Compound A : IC50 = 38 µM (T47D)
- Compound B : IC50 = 33 µM (MCF7)
These results highlight the potential of thiazole-benzothiazole derivatives in cancer treatment .
Study on Antimicrobial Properties
Another study assessed the antimicrobial efficacy of various oxazole derivatives against several pathogens. The findings revealed that compounds similar to this compound exhibited significant inhibition against both bacterial and fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
